molecular formula C8H16ClNO2 B12307593 rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride, cis

rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride, cis

Cat. No.: B12307593
M. Wt: 193.67 g/mol
InChI Key: QRLXIGLBXUFGCM-UHFFFAOYSA-N
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Description

rac-(1R,2S)-2-(Aminomethyl)cyclohexane-1-carboxylic acid hydrochloride, cis, is a bicyclic compound featuring a cyclohexane ring with a carboxylic acid group at position 1 and an aminomethyl (-CH2NH2) substituent at position 2 in a cis spatial arrangement. The "rac" designation indicates a racemic mixture of enantiomers (1R,2S and 1S,2R). Its molecular formula is C8H16ClNO2 (MW: 193.67 g/mol), with a purity ≥95% reported in synthesis protocols .

This compound’s structural features—the rigid cyclohexane backbone, ionizable carboxylic acid, and primary amine—make it a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

2-(aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H

InChI Key

QRLXIGLBXUFGCM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CN)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule’s cis-1,2-disubstituted cyclohexane core necessitates strategic bond formation to ensure stereochemical fidelity. Retrosynthetically, the carboxylic acid and aminomethyl groups derive from functionalization of a cyclic ketone precursor. A plausible route involves:

  • Cyclohexanone carboxylation to install the carboxylic acid moiety.
  • Reductive amination to introduce the aminomethyl group with cis stereochemistry.
  • Racemic resolution to isolate the (1R,2S)-enantiomer.
  • Hydrochloride salt formation for stabilization and purification.

Key Intermediate: Ethyl 2-Oxocyclohexanecarboxylate

Analogous to cyclopentane systems, ethyl 2-oxocyclohexanecarboxylate serves as a versatile precursor. Its ketone group enables reductive amination, while the ester permits subsequent hydrolysis to the carboxylic acid.

Stepwise Preparation Methodology

Reductive Amination for Cis-Aminomethyl Installation

The critical stereochemical step involves reductive amination using a chiral amine auxiliary. For cyclopentane analogs, (S)-α-phenylethylamine has been employed to induce diastereoselectivity:

  • Condensation : Ethyl 2-oxocyclohexanecarboxylate reacts with (S)-α-phenylethylamine in toluene under azeotropic water removal.
  • Reduction : Sodium borohydride reduces the imine intermediate, yielding a cis-aminomethyl adduct.
    • Solvent : Methanol or ethanol at 0–5°C.
    • Yield : ~80% (reported for cyclopentane systems).

Table 1: Optimization of Reductive Amination Conditions

Parameter Optimal Value Impact on Diastereoselectivity
Temperature 0–5°C Minimizes epimerization
Reducing Agent NaBH4 Moderate selectivity
Chiral Auxiliary (S)-α-Phenylethylamine Induces cis configuration

Diastereomeric Salt Resolution

Racemic mixtures are resolved via diastereomeric salt formation with chiral acids. For cyclopentane derivatives, (2S,3S)-2,3-dibenzoyl-d-tartaric acid (DBTA) achieves high enantiomeric excess (>98% ee):

  • Salt Formation : The crude amine is treated with DBTA in acetonitrile, precipitating the less soluble diastereomer.
  • Recrystallization : Repeated crystallizations from acetonitrile/water enhance purity.

Challenges :

  • Solvent polarity critically affects salt solubility.
  • Over-recrystallization risks yield loss.

Hydrolysis and Salt Formation

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed under acidic conditions to avoid racemization:

  • Conditions : 10% HCl at 60–70°C for 12 h.
  • Monitoring : NMR confirms complete conversion without epimerization.

Hydrochloride Salt Preparation

The free amino acid is treated with HCl gas in ethanol, yielding the hydrochloride salt:

  • Precipitation : Cold diethyl ether induces crystallization.
  • Purity : >99% by HPLC (reported for cyclopentane analogs).

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : Key signals include the aminomethyl proton (δ 3.82–3.86 ppm) and carboxylic acid proton (broad, δ 12–14 ppm).
  • 13C NMR : Carboxylic carbon at δ 176–177 ppm.

Chiral Purity Assessment

  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers.
  • Optical Rotation : [α]D20 values distinguish (1R,2S) from (1S,2R).

Industrial-Scale Considerations

Catalytic Hydrogenation

Palladium-on-carbon (10% Pd/C) facilitates auxiliary removal under hydrogen:

  • Conditions : 45°C, 1.05 atm H2, 5–6 h.
  • Yield : >95% for cyclopentane systems.

Solvent Recycling

  • Ethanol Recovery : Distillation reclaims >90% solvent.
  • Waste Minimization : Aqueous washes are neutralized for safe disposal.

Challenges and Mitigation Strategies

Epimerization Risks

  • Acidic Hydrolysis : Temperatures >80°C promote racemization.
  • Mitigation : Strict temperature control (60–70°C) and shorter reaction times.

Byproduct Formation

  • N-alkylation : Competing during reductive amination.
  • Mitigation : Excess amine and controlled stoichiometry.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride, cis has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride, cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cis-2-Aminocyclohexane-1-carboxylic Acid Hydrochloride (CAS 57266-55-4)

Structural Differences: Lacks the aminomethyl group; instead, it has a primary amine directly attached at position 2. Properties: Molecular formula C7H14ClNO2 (MW: 179.65 g/mol). No melting point (mp) data is provided, but its trans isomer (CAS 5691-19-0) has a high mp of 274–278°C . Applications: Used in peptide mimetics and as a chiral resolving agent .

Ethyl cis-2-Amino-1-cyclohexanecarboxylate Hydrochloride (CAS 2724641)

Structural Differences: Ethyl ester replaces the carboxylic acid, and the amine is at position 2. Properties: Molecular formula C9H18ClNO2 (MW: 207.70 g/mol). The ester group increases lipophilicity, making it suitable for prodrug formulations. It is moisture-sensitive and requires storage under inert conditions . Applications: Intermediate in synthesizing protected amino acids for medicinal chemistry .

Cis-2-Aminocyclohexanol Hydrochloride (CAS 200352-28-9)

Structural Differences: Hydroxyl (-OH) replaces the carboxylic acid. Properties: Molecular formula C6H14ClNO (MW: 151.63 g/mol), mp 186–190°C . The hydroxyl group facilitates hydrogen bonding, enhancing crystallinity. Applications: Widely used as a chiral ligand in asymmetric catalysis and as a precursor to cyclohexane-based pharmaceuticals .

rac-(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide Hydrochloride (CAS 2418595-71-6)

Structural Differences : Incorporates a phenyl group and a tetrahydrooxazine-derived side chain.
Properties : Molecular formula C19H29ClN2O2 (MW: 352.90 g/mol). The bulky phenyl and heterocyclic substituents suggest applications in targeting hydrophobic binding pockets .
Applications : Investigated in drug discovery for enzyme inhibition or receptor modulation .

Data Table: Key Properties of rac-(1R,2S)-2-(Aminomethyl)cyclohexane-1-carboxylic Acid Hydrochloride and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
rac-(1R,2S)-2-(Aminomethyl)cyclohexane-1-carboxylic acid HCl, cis Not available C8H16ClNO2 193.67 Not reported Organic synthesis, drug intermediates
cis-2-Aminocyclohexane-1-carboxylic acid HCl 57266-55-4 C7H14ClNO2 179.65 Not reported Peptide mimetics
Ethyl cis-2-amino-1-cyclohexanecarboxylate HCl 2724641 C9H18ClNO2 207.70 Not reported Prodrug synthesis
cis-2-Aminocyclohexanol HCl 200352-28-9 C6H14ClNO 151.63 186–190 Chiral catalysis
rac-(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide HCl 2418595-71-6 C19H29ClN2O2 352.90 Not reported Pharmaceutical research

Biological Activity

Rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride, cis is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structural characteristics enable it to interact with various biomolecules, influencing numerous biological pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C8_8H16_{16}ClNO2_2
  • Molecular Weight : 193.67 g/mol
  • Structure : The compound features a cyclohexane ring with an aminomethyl group and a carboxylic acid functional group, contributing to its biological activity and versatility.

The biological activity of rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride is primarily attributed to its interactions with enzymes and receptors. The compound can modulate enzymatic pathways or receptor activities, leading to various physiological effects. Key mechanisms include:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
  • Receptor Binding : It can bind to receptors, potentially altering signaling pathways and physiological responses.

Biological Activity

Research indicates that rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that the compound may reduce oxidative stress by scavenging free radicals.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from damage in various in vitro models.
  • Potential Anti-inflammatory Properties : Investigations into its anti-inflammatory effects are ongoing, with initial results indicating a reduction in pro-inflammatory cytokines.

Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride significantly reduced cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of apoptotic markers.

Study 2: Enzyme Modulation

In vitro assays revealed that the compound inhibited the activity of specific enzymes involved in metabolic pathways. For instance, it showed a notable inhibitory effect on glutamate decarboxylase, which is crucial in neurotransmitter regulation.

Comparative Analysis with Related Compounds

To further understand the unique properties of rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
(1S,2S)-2-(Aminomethyl)cyclopropane-1-carboxylic acid hydrochlorideCyclopropane ring structureSmaller ring size may influence reactivity
(1R,2S)-(-)-2-Aminocyclohexanecarboxylic acid hydrochlorideSimilar cyclohexane structureDifferent stereochemistry affects biological activity
3-(Aminomethyl)cyclohexane-1-carboxylic acidContains an additional carbon atom in the side chainPotentially different pharmacokinetic properties

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